![molecular formula C15H19BrFNO4 B13499503 methyl (2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13499503.png)
methyl (2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a bromine and fluorine-substituted phenyl ring, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester group. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and utility as intermediates in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and (S)-2-amino-3-hydroxypropanoic acid.
Protection of Amino Group: The amino group of (S)-2-amino-3-hydroxypropanoic acid is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amino acid.
Coupling Reaction: The Boc-protected amino acid is then coupled with 4-bromo-2-fluoroaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Esterification: The resulting intermediate is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Methyl (2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane.
Ester Hydrolysis: Sodium hydroxide (NaOH) in water or methanol.
Major Products Formed
Substitution Reactions: Products with different substituents on the phenyl ring.
Deprotection Reactions: The free amine derivative.
Ester Hydrolysis: The corresponding carboxylic acid.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Use in the production of fine chemicals and as a building block for agrochemicals and materials science.
作用機序
The mechanism of action of methyl (2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate would depend on its specific biological target. Generally, such compounds may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.
Receptor Interaction: Binding to receptors and altering their signaling pathways.
Protein-Ligand Interactions: Modulating protein-protein interactions or stabilizing specific protein conformations.
類似化合物との比較
Similar Compounds
- Methyl (2S)-3-(4-chloro-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
- Methyl (2S)-3-(4-bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
Uniqueness
Methyl (2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring, which can influence its reactivity and biological activity. The presence of the Boc protecting group also allows for selective deprotection and further functionalization.
特性
分子式 |
C15H19BrFNO4 |
|---|---|
分子量 |
376.22 g/mol |
IUPAC名 |
methyl (2S)-3-(4-bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H19BrFNO4/c1-15(2,3)22-14(20)18-12(13(19)21-4)7-9-5-6-10(16)8-11(9)17/h5-6,8,12H,7H2,1-4H3,(H,18,20)/t12-/m0/s1 |
InChIキー |
BYZBTTALNVKTRD-LBPRGKRZSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)Br)F)C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Br)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



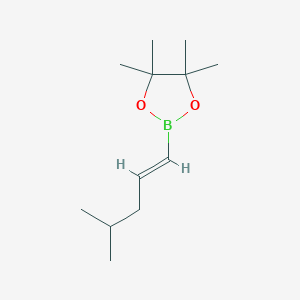
![rac-(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13499430.png)

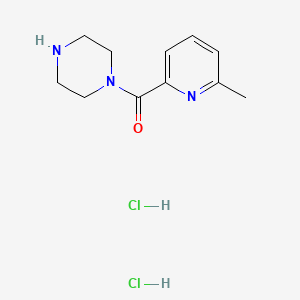
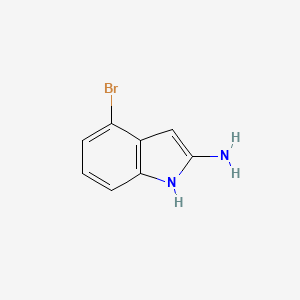
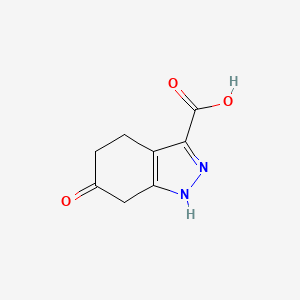
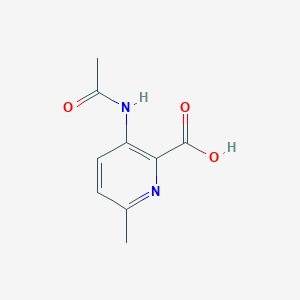


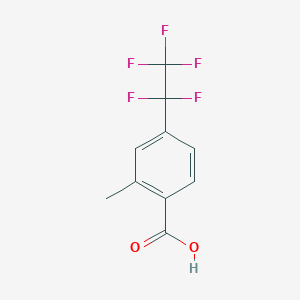
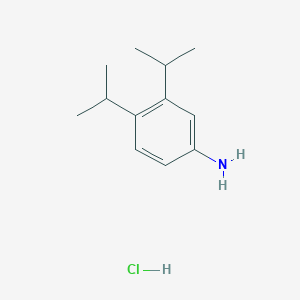
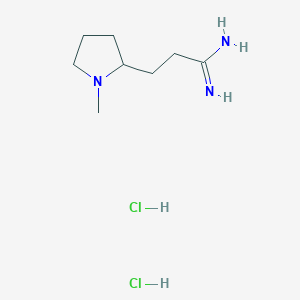
![1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride](/img/structure/B13499491.png)
